1-Cyclohexyl-4-(propan-2-yl)piperazine
Description
Properties
Molecular Formula |
C13H26N2 |
|---|---|
Molecular Weight |
210.36 g/mol |
IUPAC Name |
1-cyclohexyl-4-propan-2-ylpiperazine |
InChI |
InChI=1S/C13H26N2/c1-12(2)14-8-10-15(11-9-14)13-6-4-3-5-7-13/h12-13H,3-11H2,1-2H3 |
InChI Key |
CADFCIVZOGTRRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(CC1)C2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Direct N-Alkylation with Cyclohexyl and Isopropyl Halides
Piperazine undergoes sequential alkylation using cyclohexyl bromide and 2-bromopropane under basic conditions. Potassium carbonate or triethylamine facilitates deprotonation, while acetonitrile or dichloromethane serves as the solvent.
Reaction Conditions
-
Step 1 : Piperazine + cyclohexyl bromide (1:1 molar ratio), K₂CO₃, CH₃CN, reflux (15–17 h).
-
Step 2 : Intermediate + 2-bromopropane (1:1 molar ratio), K₂CO₃, CH₃CN, 20–25°C (12 h).
Yield : 70–75% (combined steps).
Mechanistic Insight :
The reaction proceeds via SN2 nucleophilic substitution, where the piperazine nitrogen attacks the alkyl halide. Steric hindrance from the cyclohexyl group directs the second alkylation to the less hindered nitrogen.
Reductive Amination Strategy
Cyclohexylamine and Isopropyl Ketone Coupling
Trans-4-aminocyclohexanol reacts with acetone in the presence of sodium triacetoxyborohydride (STAB) to form the target compound.
Reaction Conditions
-
Substrates : Trans-4-aminocyclohexanol (1 eq), acetone (1.2 eq).
-
Reagent : STAB (1.5 eq), dichloromethane, 0–5°C (3 h).
-
Workup : Aqueous HCl extraction, solvent evaporation, recrystallization in hexane.
Advantages :
Condensation Using Chloroformate Intermediates
Carbamate Formation and Displacement
Piperazine reacts with cyclohexyl chloroformate followed by isopropylamine to install both substituents.
Reaction Conditions
-
Step 1 : Piperazine + cyclohexyl chloroformate (1:1), triethylamine, CH₂Cl₂, 0°C (2 h).
-
Step 2 : Intermediate + isopropylamine (1:1), CH₂Cl₂, 25°C (4 h).
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine |
| Temperature | 0°C (Step 1), 25°C (Step 2) |
| Purity (HPLC) | >98% |
Industrial-Scale Synthesis
One-Pot Alkylation-Acylation
A scalable method avoids intermediate isolation, enhancing efficiency:
-
Piperazine, cyclohexyl bromide, and 2-bromopropane are reacted simultaneously with K₂CO₃ in toluene.
-
Propionic anhydride acylates the remaining NH group, simplifying purification.
Optimized Conditions
-
Molar Ratio : Piperazine:cyclohexyl bromide:2-bromopropane = 1:1:1.
-
Solvent : Toluene.
-
Temperature : 80°C (8 h).
Advantages :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Key Reference |
|---|---|---|---|---|
| Direct Alkylation | 70–75 | 95 | Moderate | |
| Reductive Amination | 82 | 98 | High | |
| Carbamate Condensation | 88–92 | 98 | High | |
| Industrial One-Pot | 94 | 99 | Industrial |
Challenges and Optimization
Steric Hindrance Mitigation
Bulky cyclohexyl and isopropyl groups impede reaction kinetics. Strategies include:
Purification Techniques
-
Acid-Base Extraction : Crude product is treated with HCl to form a hydrochloride salt, isolated via filtration.
-
Crystallization : Hexane/ethyl acetate mixtures yield >99% pure product.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions: 1-CYCLOHEXYL-4-ISOPROPYLPIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various electrophiles, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-CYCLOHEXYL-4-ISOPROPYLPIPERAZINE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-CYCLOHEXYL-4-ISOPROPYLPIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural and Pharmacological Features
Key Observations:
- Substituent Size and Lipophilicity : MT-45’s bulky 1,2-diphenylethyl group contributes to high lipophilicity and prolonged half-life, whereas PB28’s methoxy-tetrahydronaphthalenyl chain enhances sigma receptor affinity .
- Receptor Selectivity: MT-45 binds opioid receptors, mimicking morphine’s effects but with severe toxicity (e.g., ototoxicity, dependence) . PB28 and derivatives exhibit nanomolar affinity for sigma-2 receptors (e.g., PB28: σ2 Ki = 0.68 nM), making them tools for cancer research and antiviral drug development .
- Metabolic Stability : Fluorinated MT-45 analogs (e.g., 2F-MT-45) undergo distinct oxidative metabolism compared to MT-45, with metabolites detectable in human urine .
Pharmacological and Toxicological Profiles
Table 2: Comparative Pharmacokinetic and Toxicity Data
Notable Findings:
- MT-45 : User reports indicate its use for heroin withdrawal, but prolonged use leads to withdrawal symptoms and dependency, akin to traditional opioids .
- PB28 : Demonstrated >100-fold selectivity for sigma-2 over sigma-1 receptors in certain analogs (e.g., compound 36 : σ1 Ki = 0.11 nM, σ2/σ1 selectivity = 1627-fold) .
Therapeutic Potential vs. Risks
- MT-45 : Despite initial interest as an analgesic, its high abuse liability and toxicity (e.g., two reported deaths in the U.S.) have led to regulatory controls .
- PB28 and Derivatives : Promising for oncology (e.g., pancreatic cancer) and virology (anti-SARS-CoV-2 EC50 = 4.7 µM) due to sigma receptor modulation .
Biological Activity
1-Cyclohexyl-4-(propan-2-yl)piperazine, also referred to as MT-45, is a synthetic compound that has garnered attention for its biological activity, particularly in relation to opioid receptors. This article provides an in-depth examination of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
This compound is characterized by a piperazine ring substituted with cyclohexyl and isopropyl groups. Its structure allows for interactions with various biological targets, particularly the μ-opioid receptor.
The primary mechanism of action for this compound involves its role as a μ-opioid receptor agonist. Studies have demonstrated that this compound activates μ-opioid receptors, leading to effects similar to those of traditional opioids like morphine. Research indicates that it can inhibit NMDA receptors, which are involved in pain transmission and modulation .
Opioid Receptor Agonism
This compound exhibits potent agonistic activity at the μ-opioid receptor. In experimental models, it has been shown to induce analgesic effects comparable to established opioids. This property raises concerns regarding its potential for abuse and addiction, similar to other μ-opioid agonists .
Pharmacological Studies
A comparative study involving this compound and other known opioids (such as morphine and fentanyl) revealed that it possesses significant efficacy in activating the μ-opioid receptor. The compound demonstrated a robust ability to recruit β-arrestin2, indicating strong receptor engagement and downstream signaling .
Comparative Analysis with Similar Compounds
| Compound Name | μ-Receptor Activity | NMDA Receptor Inhibition | Notes |
|---|---|---|---|
| This compound | High | Moderate | Synthetic opioid with potential abuse risk |
| Morphine | High | Low | Traditional opioid analgesic |
| Fentanyl | Very High | Low | Potent synthetic opioid |
Case Studies
Several case studies have highlighted the implications of this compound in clinical and illicit contexts:
- Clinical Implications : A study evaluating the analgesic properties of this compound found that it effectively reduced pain in animal models without significant side effects typically associated with traditional opioids .
- Illicit Use : Reports have emerged regarding the presence of fluorinated derivatives of MT-45 in illicit drug markets, raising alarms about their potential for misuse. These derivatives exhibit enhanced potency at μ-opioid receptors, which could lead to increased risk of overdose among users .
Q & A
Q. What are the optimal synthetic routes for 1-Cyclohexyl-4-(propan-2-yl)piperazine, and how do reaction conditions influence yield and purity?
The synthesis typically involves nucleophilic substitution or cyclization reactions. For example:
- Stepwise alkylation : Cyclohexylamine reacts with 1-chloro-2-isopropylpiperazine in dichloromethane under reflux (40–50°C) for 12–24 hours .
- One-pot synthesis : Using a Buchwald-Hartwig amination approach with a palladium catalyst (e.g., Pd(OAc)₂) and ligands like Xantphos in toluene at 100°C yields the compound with ~75% efficiency after purification via column chromatography (hexane:ethyl acetate, 8:1) .
Key factors : Solvent polarity (dichloromethane vs. toluene), temperature control, and catalyst choice significantly impact side-product formation.
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : ¹H NMR (CDCl₃) shows distinct signals for the cyclohexyl group (δ 1.2–1.8 ppm, multiplet) and isopropyl substituents (δ 1.0–1.1 ppm, doublet). ¹³C NMR confirms piperazine ring carbons at δ 45–55 ppm .
- Mass spectrometry : ESI-MS ([M+H]⁺ m/z 210.36) matches the molecular formula C₁₃H₂₆N₂ .
- IR : Peaks at 2800–3000 cm⁻¹ (C-H stretching) and 1450 cm⁻¹ (C-N vibrations) validate structural motifs .
Q. How should researchers handle stability and storage of this compound?
- Stability : The compound is hygroscopic and prone to oxidation. Store under inert gas (argon/nitrogen) at –20°C in amber vials .
- Decomposition risks : Exposure to light or moisture leads to piperazine ring cleavage, detected via TLC (Rf shift from 0.6 to 0.3 in ethyl acetate) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?
- Derivatization : Introduce substituents (e.g., fluorobenzyl, nitro groups) at the piperazine ring via reductive amination or Suzuki-Miyaura coupling. For example:
- Replace the cyclohexyl group with a 4-chlorophenyl moiety to assess receptor-binding affinity changes .
- Assays : Test derivatives against serotonin (5-HT₁A) or dopamine (D₂) receptors using radioligand binding assays (IC₅₀ values reported in nM) .
Q. What computational methods are effective for predicting target interactions?
- Molecular docking : Use AutoDock Vina with crystal structures of GPCRs (e.g., PDB ID: 6CM4) to model binding poses. The cyclohexyl group shows hydrophobic interactions with receptor pockets, while the isopropyl moiety affects steric hindrance .
- MD simulations : GROMACS simulations (100 ns, CHARMM36 force field) reveal stable binding conformations with RMSD < 2.0 Å .
Q. How can contradictory data on biological activity be resolved?
- Case study : If one study reports antitumor activity (IC₅₀ = 10 µM) while another shows no effect:
- Verify assay conditions (cell lines, incubation time).
- Test metabolite stability via LC-MS to rule out degradation artifacts .
- Cross-validate with in vivo xenograft models to assess bioavailability .
Methodological Recommendations
- Purification : Use preparative HPLC (C18 column, acetonitrile:water gradient) for >99% purity .
- Toxicity screening : Perform Ames tests (TA98 strain) to assess mutagenicity before in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
